molecular formula C14H26N2O4 B3114246 exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate CAS No. 2007910-58-7

exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate

Cat. No.: B3114246
CAS No.: 2007910-58-7
M. Wt: 286.37
InChI Key: MGOGAGPPPDSADC-NJOOWJKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate: is a chemical compound with the molecular formula C14H26N2O4 . It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in many biologically active molecules . This compound is often used in chemical synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate typically involves the protection of the amine group and the formation of the bicyclic structure. One common method includes the use of tert-butyl (Boc) protection for the amine group, followed by cyclization reactions to form the bicyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the bicyclic structure .

Scientific Research Applications

Chemistry: In chemistry, exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is used to study the interactions of bicyclic amines with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The bicyclic structure is a common motif in many pharmacologically active compounds, making it a valuable scaffold for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .

Mechanism of Action

The mechanism of action of exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The Boc protection group can be removed under acidic conditions, revealing the active amine group that can participate in further chemical reactions .

Comparison with Similar Compounds

  • tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
  • exo-3-(boc-aminomethyl)-8-azabicyclo[3.2.1]octane

Uniqueness: What sets exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate apart from similar compounds is its specific Boc protection and acetate group, which provide unique reactivity and stability. This makes it particularly useful in synthetic chemistry and drug development .

Biological Activity

exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate is a bicyclic compound that has garnered interest in medicinal chemistry due to its structural similarities to tropane alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : tert-butyl Rel-(1R,3R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate acetate
  • CAS Number : 2007910-58-7
  • Molecular Formula : C14H26N2O4
  • Molecular Weight : 286.37 g/mol
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as a pharmacological agent. Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit various biological activities, including:

  • Antiviral Activity : Some studies have investigated the use of azabicyclo compounds as CCR5 antagonists, which are crucial in HIV treatment. The bicyclic structure aids in mimicking natural ligands that interact with CCR5 receptors .
  • Analgesic Properties : Compounds related to the azabicyclo structure have shown significant analgesic effects in preclinical models, with some derivatives outperforming traditional analgesics like morphine in specific tests .
  • Antiproliferative Activity : Research has indicated that certain azabicyclo compounds can inhibit the growth of cancer cells, showcasing their potential in oncology .

The mechanisms by which this compound exerts its biological effects are linked to its ability to interact with various biological targets:

  • Receptor Modulation : The compound's structure allows it to bind effectively to specific receptors (e.g., CCR5), influencing cellular signaling pathways.
  • Enzyme Inhibition : Some studies suggest that azabicyclo compounds can inhibit enzymes involved in disease processes, contributing to their therapeutic effects .

Case Study 1: Antiviral Activity

A study evaluated the efficacy of azabicyclo derivatives as CCR5 antagonists, revealing that modifications in the bicyclic structure could enhance binding affinity and selectivity for the receptor . This research underscores the potential of exo-3-amino derivatives in developing new antiviral therapies.

Case Study 2: Analgesic Effects

In a comparative analysis, a series of 8-benzoyloxy derivatives were tested for analgesic activity using the hot plate test in mice. The results indicated that certain modifications within the azabicyclo framework could significantly increase analgesic potency compared to traditional opioids .

Case Study 3: Antiproliferative Activity

Research focused on sulfonamide derivatives based on the azabicyclo skeleton demonstrated notable antiproliferative effects against various cancer cell lines (e.g., A549 and LoVo). The structural features contributed to enhanced activity, suggesting that further optimization could lead to effective anticancer agents .

Data Summary

Biological Activity Mechanism/Target Reference
AntiviralCCR5 Antagonism
AnalgesicOpioid Receptor Modulation
AntiproliferativeCancer Cell Growth Inhibition

Properties

IUPAC Name

acetic acid;tert-butyl (1S,5R)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.C2H4O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9;1-2(3)4/h8-10H,4-7,13H2,1-3H3;1H3,(H,3,4)/t8?,9-,10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOGAGPPPDSADC-NJOOWJKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1C2CCC1CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate
exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate
exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate
exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate
exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate
exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.